4-bromo-N-{[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl}benzamide
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Overview
Description
N-(4-BROMOBENZOYL)-N’-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science. This compound, with its unique structure, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOBENZOYL)-N’-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA typically involves the reaction of 4-bromobenzoyl chloride with 4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-ylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with thiourea to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOBENZOYL)-N’-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.
Reduction: The bromobenzoyl group can be reduced to form the corresponding benzyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3) in polar solvents.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Benzyl derivatives.
Substitution: Substituted thioureas with various functional groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of enzymes or receptors due to its unique structure.
Medicine: As a lead compound for the development of new drugs with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: As a precursor for the synthesis of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of N-(4-BROMOBENZOYL)-N’-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA would depend on its specific biological target. Generally, thioureas can interact with proteins by forming hydrogen bonds or covalent bonds with amino acid residues. This interaction can inhibit the activity of enzymes or receptors, leading to various biological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(4-BROMOBENZOYL)-N’-PHENYLTHIOUREA: Similar structure but lacks the thiazole ring.
N-(4-CHLOROBENZOYL)-N’-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA: Similar structure but with a chlorine atom instead of bromine.
N-(4-BROMOBENZOYL)-N’-[4-(4-METHOXYPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA: Similar structure but with a methoxy group instead of an ethyl group.
Uniqueness
N-(4-BROMOBENZOYL)-N’-[4-(4-ETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]THIOUREA is unique due to the presence of both the bromobenzoyl and thiazole moieties, which may confer distinct chemical and biological properties compared to other thioureas. Its specific substitution pattern can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C20H18BrN3OS2 |
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Molecular Weight |
460.4 g/mol |
IUPAC Name |
4-bromo-N-[[4-(4-ethylphenyl)-5-methyl-1,3-thiazol-2-yl]carbamothioyl]benzamide |
InChI |
InChI=1S/C20H18BrN3OS2/c1-3-13-4-6-14(7-5-13)17-12(2)27-20(22-17)24-19(26)23-18(25)15-8-10-16(21)11-9-15/h4-11H,3H2,1-2H3,(H2,22,23,24,25,26) |
InChI Key |
ROQAADINZLAKPB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=C(SC(=N2)NC(=S)NC(=O)C3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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